molecular formula C19H14F3N7O B6034106 3-Methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

3-Methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

Cat. No.: B6034106
M. Wt: 413.4 g/mol
InChI Key: PCASAZHYTHLCBO-UHFFFAOYSA-N
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Description

3-Methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a complex heterocyclic compound It features a unique structure that combines multiple rings, including triazole, pyridazine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one typically involves multiple steps. One common approach is the cyclocondensation of a hydrazino functional group with acetylacetone to form the pyrazole ring . This is followed by further cyclization reactions to introduce the triazole and pyridazine rings.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation to accelerate the reaction rates and improve yields . This method is advantageous due to its efficiency and the ability to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways . The compound’s structure allows it to form specific interactions with these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(trifluoromethyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is unique due to its combination of multiple heterocyclic rings, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[4-(trifluoromethyl)phenyl]-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N7O/c1-10-17-13(11-2-4-12(5-3-11)19(20,21)22)8-16(30)24-18(17)29(26-10)15-7-6-14-25-23-9-28(14)27-15/h2-7,9,13H,8H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCASAZHYTHLCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)C(F)(F)F)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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